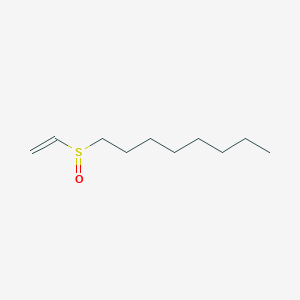

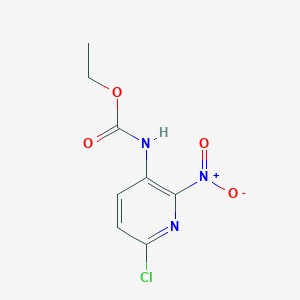

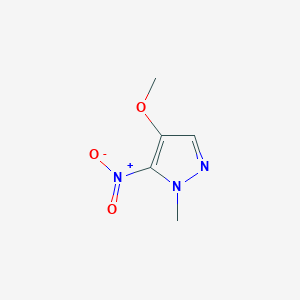

![molecular formula C6H4N2O2S B3058559 噻吩并[3,4-b]吡嗪-2,3(1H,4H)-二酮 CAS No. 90070-10-3](/img/structure/B3058559.png)

噻吩并[3,4-b]吡嗪-2,3(1H,4H)-二酮

描述

Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione is a chemical compound that has been studied for its potential applications in various fields. It is a type of thieno[3,4-b]pyrazine, which are compounds that have garnered considerable interest due to their combination of the electronic and optical properties of classical inorganic semiconductors with many of the desirable properties of organic plastics .

Synthesis Analysis

Thieno[3,4-b]pyrazine-based oligomers were synthesized via Stille cross-coupling as models of electronic structure–function relationships in thieno[3,4-b]pyrazine-based conjugated materials . A general synthetic route has been developed for the efficient preparation of 2,3-disubstituted thieno[3,4-b]pyrazines .Molecular Structure Analysis

The first thieno[3,4-b]pyrazine-based non-fullerene acceptor was synthesized and named as TP21, which shows a narrow band gap of 1.65 eV and a high-lying LUMO of −3.61 eV .Chemical Reactions Analysis

Thieno[3,4-b]pyrazine-based oligomers were synthesized via Stille cross-coupling as models of electronic structure–function relationships in thieno[3,4-b]pyrazine-based conjugated materials . These methods eliminate problems in the preparation of the precursor 3,4-diaminothiophene and utilize alpha-diones prepared through the reaction of the appropriate organocuprates with oxalyl chloride .Physical and Chemical Properties Analysis

Thieno[3,4-b]pyrazine-based oligomers were thoroughly investigated via photo-physical and electrochemical studies, along with theoretical calculations, in order to correlate the effect of conjugation length and oligomer composition with the resulting electronic and optical properties .科学研究应用

合成和结构研究

噻吩并[3,4-b]吡嗪因其合成和结构性质而被广泛研究。已经开发了一种有效制备 2,3-二取代噻吩并[3,4-b]吡嗪的一般合成路线,该路线解决了制备前体 3,4-二氨基噻吩的问题。该合成过程涉及使用通过适当的烷基铜与草酰氯反应制备的 α-二酮,促进了噻吩并[3,4-b]吡嗪及其类似物的便捷制备 (Kenning 等人,2002)。

在低带隙有机材料中的应用

噻吩并[3,4-b]吡嗪基材料在生产低带隙材料中具有重要意义,尤其是在光伏器件中。对噻吩并[3,4-b]吡嗪基材料的研究进展是由对减小带隙材料的需求推动的,导致开发了多种噻吩并[3,4-b]吡嗪构件,这些构件可调谐以实现特定应用的最佳性能 (Rasmussen 等人,2011)。

光物理和振动性质

双官能化噻吩并[3,4-b]吡嗪的光物理和振动性质一直是人们感兴趣的话题。研究表明,非常规的 C-H···N 氢键显着影响紫外-可见光和红外光谱。这种理解对于这些化合物在各个领域的未来应用至关重要 (Damasceno 等人,2019)。

电子性质和光学性质

已经对新型 2,3-双官能化噻吩并[3,4-b]吡嗪的结构、电子和光学特性进行了研究。这些研究说明了官能团的电子性质如何调节噻吩并[3,4-b]吡嗪单元的电子性质,这对于为各种技术应用开发先进材料至关重要 (Wen 等人,2008)。

发光材料中的光降解

共轭共聚物和模型化合物中的噻吩并[3,4-b]吡嗪部分在紫外线照射下会发生光降解。这种降解会影响光物理、电致发光和结构性质,这是材料科学家在发光材料的稳定性和寿命方面工作的关键知识 (Kulkarni 等人,2008)。

噻吩并[3,4-b]吡嗪在光伏器件中

噻吩并[3,4-b]吡嗪基单体已用于光伏器件共聚物的合成。这些单体与各种给体链段共聚时,会产生具有独特光学性质、电化学行为和能级的材料,证明了噻吩并[3,4-b]吡嗪基材料在太阳能应用中的潜力 (Zhou 等人,2010)。

作用机制

属性

IUPAC Name |

1,4-dihydrothieno[3,4-b]pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-5-6(10)8-4-2-11-1-3(4)7-5/h1-2H,(H,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUUUBBWGLSMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CS1)NC(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344550 | |

| Record name | Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90070-10-3 | |

| Record name | Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

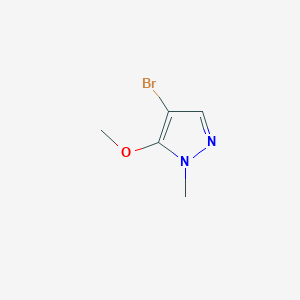

![Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3058477.png)

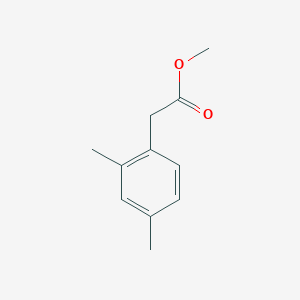

![1-Propyne, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B3058478.png)

![1-Azaspiro[4.5]decan-4-one](/img/structure/B3058492.png)